molecular formula C19H17BrN2OS B2927548 4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-42-0

4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2927548
CAS No.: 896609-42-0
M. Wt: 401.32
InChI Key: RIRHIWOATZUDLO-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic small molecule of significant interest in basic research for its potential activity on pentameric ligand-gated ion channels (pLGICs). This compound belongs to the broader structural class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a cation channel activated by zinc, copper, and protons, and it is believed to function as a sensor for these endogenous ligands, though its precise physiological roles remain largely unexplored . Researchers are utilizing this class of compounds as valuable pharmacological tools to probe ZAC's function and signaling properties. The core thiazole moiety is a privileged structure in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents and research compounds across a diverse range of targets . The mechanism of action for related N-(thiazol-2-yl)-benzamide analogs is characterized as negative allosteric modulation. These compounds do not bind to the orthosteric agonist site but are suggested to target the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent inhibition of channel activity . This benzamide derivative is intended for research applications only, strictly for use in laboratory studies. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-13-2-4-15(5-3-13)19-22-17(12-24-19)10-11-21-18(23)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHIWOATZUDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C18H17BrN2O2S
  • Molecular Weight : 437.3738 g/mol
  • CAS Number : 896603-81-9
  • SMILES Notation : Cc1ccc(cc1)c1scc(n1)CCNS(=O)(=O)c1ccc(cc1)Br

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole moiety may facilitate binding to these targets, while the sulfonamide group enhances solubility and bioavailability. The precise pathways and molecular interactions are still under investigation but are critical for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that those with similar structures to this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial lipid biosynthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For example, derivatives with similar structural features were tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting that this compound may also possess anticancer properties .

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against various pathogens.
    • Methodology : Turbidimetric method to assess growth inhibition.
    • Results : Compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Study on Anticancer Effects :
    • Objective : Investigate cytotoxicity against cancer cell lines.
    • Methodology : SRB assay on MCF7 cells.
    • Results : Several thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer activity .

Data Table

Biological ActivityStudy TypeResult
AntimicrobialIn vitroSignificant inhibition against Gram-positive and Gram-negative bacteria
AnticancerIn vitroIC50 values lower than doxorubicin in MCF7 cell lines

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Thiazole vs. Indole Derivatives
  • 4-Bromo-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)benzamide (Compound 12) Structure: Replaces the thiazole ring with a 5-methoxyindole group. Activity: Exhibits antioxidant properties, as demonstrated in ESR studies, suggesting that the indole core may enhance radical scavenging capabilities compared to thiazole-based analogues .
Thiazole vs. Thieno[3,4-c]Pyrazol Derivatives
  • 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Structure: Incorporates a fused thienopyrazol ring system.

Substituent Variations on Aromatic Rings

Methyl vs. Trifluoromethyl Groups
  • N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-Thiazol-2-yl}Benzamide Structure: Substitutes the 4-methylphenyl group on the thiazole with a 3-(trifluoromethyl)phenyl group.
Nitro and Methoxy Substituents
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Structure: Features a nitro group at position 2 and a methoxy group at position 4 on the aniline ring.

Amide Linkage Modifications

S-Alkylated vs. N-Alkylated Derivatives
  • S-Alkylated 1,2,4-Triazoles (Compounds 10–15) Structure: Derivatives such as 2-chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide incorporate sulfur-linked alkyl chains. SAR Insight: S-Alkylation can enhance metabolic stability compared to N-alkylated analogues, as seen in the synthesis of triazole-thione derivatives .

Pharmacological Activity Trends

Compound Class Key Structural Features Reported Activities References
Thiazole-Benzamides 4-Bromo, 4-methylphenyl-thiazole Anticancer, Anti-infective
Indole-Benzamides 5-Methoxyindole, ethyl linker Antioxidant
Thienopyrazol-Benzamides Fused thieno[3,4-c]pyrazol ring Undisclosed (structural novelty)
Nitro-Substituted Benzamides 2-Nitro, 4-methoxy substituents Anticancer, Anti-Alzheimer

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves two key steps:

Thiazole Ring Formation : Reacting 4-methylbenzaldehyde with thiourea derivatives under Hantzsch thiazole synthesis conditions (e.g., α-haloketones or bromoacetyl intermediates). For example, cyclization of 2-bromo-1-(4-methylphenyl)ethanone with thiourea yields the 4-methylphenyl-substituted thiazole core .

Benzamide Coupling : The thiazole-ethylamine intermediate is coupled with 4-bromobenzoyl chloride via an amide bond formation, often using coupling agents like EDCI/HOBt in DMF .
Key Intermediates :

  • 2-(4-Methylphenyl)-1,3-thiazol-4-ylethylamine
  • 4-Bromobenzoyl chloride

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons), ethyl linker (δ 3.4–3.8 ppm for CH2), and benzamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~428) .
  • IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer: While direct studies are limited, structurally analogous benzamide-thiazole derivatives exhibit:
  • Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR) via competitive binding to ATP pockets, validated through kinase inhibition assays .
  • Antimicrobial Effects : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values <10 µM in some analogs .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of thiazole ring formation during synthesis?

  • Methodological Answer: Regioselectivity in Hantzsch thiazole synthesis is influenced by:
  • Reagent Ratios : Excess α-haloketone (1.2–1.5 eq.) minimizes side products .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates.
  • Catalysis : Lewis acids like ZnCl2 improve yields (80–90%) by stabilizing intermediates.
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for NMR analysis .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer: Discrepancies (e.g., varying IC50 values) may arise from:
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations.
  • Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
    Resolution : Conduct side-by-side assays under standardized protocols and use positive controls (e.g., cisplatin for cytotoxicity) .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Key residues (e.g., Ser904, Gly863) often form hydrogen bonds with the benzamide carbonyl .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with activity using descriptors like logP and polar surface area .
    Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What strategies mitigate degradation of the ethyl linker during long-term stability studies?

  • Methodological Answer:
  • Storage Conditions : Use inert atmospheres (N2) and antioxidants (e.g., BHT) to prevent oxidative cleavage.
  • Formulation : Encapsulation in PEGylated liposomes reduces hydrolysis at physiological pH .
    Analytical Monitoring : Accelerated stability testing (40°C/75% RH) with LC-MS to track degradation products (e.g., free thiazole) .

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